3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide
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Overview
Description
3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps:
Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of 6-methylpyridazin-3-ol from 6-methylpyridazine through a hydroxylation reaction.
Coupling with Benzoyl Chloride: The pyridazinyl intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Pyrimidinyl Substitution: The final step involves the substitution of the benzamide derivative with 2-(pyrrolidin-1-yl)pyrimidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the pyrimidine ring, where the pyrrolidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.
Properties
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-14-7-8-18(25-24-14)28-17-6-4-5-15(11-17)19(27)23-16-12-21-20(22-13-16)26-9-2-3-10-26/h4-8,11-13H,2-3,9-10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAOEYRVNOXEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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